An In-Depth Technical Guide to 5-Phenylcytidine: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 5-Phenylcytidine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylcytidine is a synthetic cytidine nucleoside analog characterized by the presence of a phenyl group at the 5-position of the pyrimidine ring. As a member of the broader class of nucleoside analogs, 5-Phenylcytidine holds significant interest within the scientific community, particularly in the fields of oncology and epigenetics. Its structural modification suggests potential as an antimetabolite and an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 5-Phenylcytidine, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
The foundational structure of 5-Phenylcytidine consists of a cytosine base attached to a ribose sugar moiety. The key modification is the substitution of the hydrogen atom at the C5 position of the pyrimidine ring with a phenyl group.
Chemical Structure:
Table 1: Chemical and Physical Properties of 5-Phenylcytidine
| Property | Value | Source |
| CAS Number | 83866-19-7 | [1][2] |
| Molecular Formula | C15H17N3O5 | [1][2] |
| Molecular Weight | 319.31 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of 5-Phenylcytidine
The synthesis of 5-aryl pyrimidine nucleosides, including 5-Phenylcytidine, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, utilizing a 5-halocytidine derivative and a phenylboronic acid as starting materials.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the synthesis of 5-aryl pyrimidine nucleosides.[3][4][5][6][7][8][9][10][11][12] Optimization of specific reaction conditions for 5-Phenylcytidine may be required.
Materials:
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5-Iodo-2',3',5'-tri-O-acetylcytidine (or other suitably protected 5-halocytidine)
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Phenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., Sodium carbonate, Potassium carbonate)
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Anhydrous solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene)
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Water (for aqueous base solutions)
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 5-halocytidine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., 0.05-0.1 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous organic solvent to the flask, followed by an aqueous solution of the base (e.g., 2M sodium carbonate).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Deprotection: Remove the protecting groups (e.g., acetyl groups) using standard deprotection methods (e.g., treatment with methanolic ammonia) to yield 5-Phenylcytidine.
Diagram 1: Suzuki-Miyaura Coupling for 5-Phenylcytidine Synthesis
Caption: A generalized workflow for the synthesis of 5-Phenylcytidine.
Biological Activity and Mechanism of Action
5-Phenylcytidine is postulated to function as a DNA methyltransferase (DNMT) inhibitor, a mechanism shared by other cytidine analogs like 5-azacytidine and decitabine.[1][2][13]
Mechanism of DNA Methyltransferase Inhibition
The proposed mechanism of action involves the cellular uptake of 5-Phenylcytidine and its subsequent phosphorylation to the triphosphate form. This triphosphate analog can then be incorporated into replicating DNA in place of deoxycytidine triphosphate (dCTP). Once incorporated, the phenyl group at the 5-position is thought to sterically hinder the catalytic activity of DNMTs. The enzyme attempts to methylate the cytosine base but becomes covalently trapped, leading to the depletion of active DNMT and subsequent hypomethylation of the DNA. This can lead to the re-expression of silenced tumor suppressor genes.
Diagram 2: Proposed Signaling Pathway of 5-Phenylcytidine as a DNMT Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosi" by Yong Liang [digitalcommons.fiu.edu]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Letter: Synthesis of C-5 substituted pyrimidine nucleosides via organopalladium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
